molecular formula C13H22O4 B11749856 1,3-Diethyl 2-(cyclopentylmethyl)propanedioate

1,3-Diethyl 2-(cyclopentylmethyl)propanedioate

Cat. No.: B11749856
M. Wt: 242.31 g/mol
InChI Key: IVJWBKLMQWAXNQ-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-(cyclopentylmethyl)propanedioate is an organic compound that belongs to the class of diethyl esters of malonic acid It is a derivative of diethyl malonate, where the hydrogen atoms on the central carbon are replaced by a cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(cyclopentylmethyl)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming the enolate ion. This enolate ion then undergoes nucleophilic substitution with cyclopentylmethyl bromide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(cyclopentylmethyl)propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl 2-(cyclopentylmethyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(cyclopentylmethyl)propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution and addition reactions, leading to the formation of new carbon-carbon bonds. The presence of the cyclopentylmethyl group enhances the compound’s reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-(cyclopentylmethyl)propanedioate is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various chemical reactions .

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

diethyl 2-(cyclopentylmethyl)propanedioate

InChI

InChI=1S/C13H22O4/c1-3-16-12(14)11(13(15)17-4-2)9-10-7-5-6-8-10/h10-11H,3-9H2,1-2H3

InChI Key

IVJWBKLMQWAXNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCC1)C(=O)OCC

Origin of Product

United States

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